![molecular formula C31H32N6O2 B2358451 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 2097902-98-0](/img/no-structure.png)
1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C31H32N6O2 and its molecular weight is 520.637. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
H1-Antihistaminic Activity
Several studies have investigated the potential of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, including the specific compound you mentioned, as H1-antihistaminic agents. These compounds, including 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, have shown significant protection against histamine-induced bronchospasm in guinea pigs. Notably, they have been found to be more potent than the reference standard chlorpheniramine maleate, with minimal sedation effects. This suggests their potential as a new class of H1-antihistamines (Alagarsamy et al., 2007) (Alagarsamy et al., 2008) (Alagarsamy et al., 2005).
Molecular Structure and Docking Studies
Recent studies have explored the structural properties of similar compounds through spectroscopy and X-ray crystallography, alongside density functional theory (DFT) calculations. Molecular docking has suggested favorable interactions between these compounds and specific proteins, such as SHP2, indicating their potential inhibitory activity. Such insights could pave the way for their application in targeting specific protein interactions (Wu et al., 2022).
Quality Control and Pharmacological Evaluation
Quality control methods for similar compounds have been developed, focusing on aspects like solubility, identification, impurities, and assay by potentiometric titration. This is crucial for ensuring the purity and consistency of these compounds as potential pharmacological agents (Danylchenko et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(4-methylbenzyl)-1,2,4-triazolo[4,3-a]quinazolin-5-one with 3-(4-benzylpiperazin-1-yl)-3-oxopropylamine.", "Starting Materials": [ "4-(4-methylbenzyl)-1,2,4-triazolo[4,3-a]quinazolin-5-one", "3-(4-benzylpiperazin-1-yl)-3-oxopropylamine" ], "Reaction": [ "Step 1: To a solution of 4-(4-methylbenzyl)-1,2,4-triazolo[4,3-a]quinazolin-5-one in dry DMF, add NaH and stir for 30 minutes.", "Step 2: Add 3-(4-benzylpiperazin-1-yl)-3-oxopropylamine to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction with water and extract with ethyl acetate.", "Step 4: Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography to obtain the desired compound." ] } | |
CAS RN |
2097902-98-0 |
Molecular Formula |
C31H32N6O2 |
Molecular Weight |
520.637 |
IUPAC Name |
1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C31H32N6O2/c1-23-11-13-25(14-12-23)22-36-30(39)26-9-5-6-10-27(26)37-28(32-33-31(36)37)15-16-29(38)35-19-17-34(18-20-35)21-24-7-3-2-4-8-24/h2-14H,15-22H2,1H3 |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)N5CCN(CC5)CC6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid](/img/structure/B2358368.png)
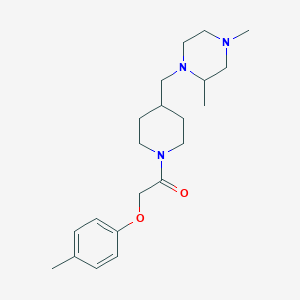

![2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile](/img/structure/B2358374.png)

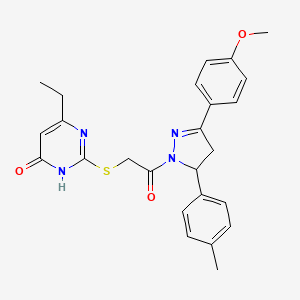



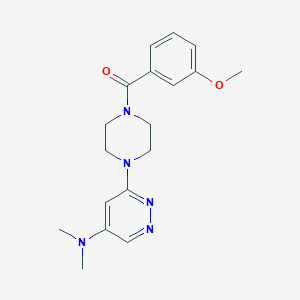
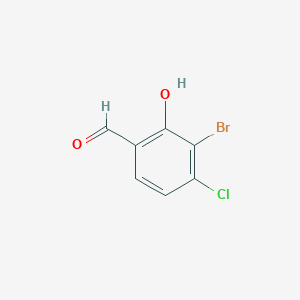
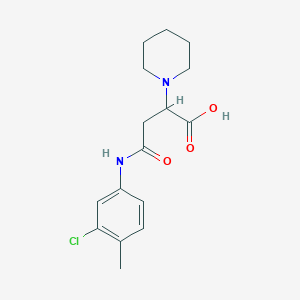
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2358390.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2358391.png)